Product packaging for 2-(4-Isopropylphenyl)butanenitrile(Cat. No.:)

2-(4-Isopropylphenyl)butanenitrile

Cat. No.: B12980535
M. Wt: 187.28 g/mol
InChI Key: SGGCZHNMTYMGAN-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)butanenitrile (CAS Registry Number: 124284-57-7) is an organic compound with the molecular formula C 13 H 17 N and a molecular weight of 187.28 g/mol . This nitrile derivative features a butanenitrile chain substituted at the second carbon with a 4-isopropylphenyl group, a structure represented by the SMILES notation CCC(C#N)c1ccc(C(C)C)cc1 . As a specialty nitrile, this compound serves as a versatile building block and intermediate in organic synthesis and medicinal chemistry research. The nitrile functional group is a key precursor for the synthesis of other important moieties, such as carboxylic acids, amides, and amines, through various chemical transformations . The presence of the isopropyl group on the phenyl ring can influence the compound's lipophilicity and steric properties, making it a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery and for the development of novel materials . Researchers can utilize this compound to explore its reactivity in nucleophilic addition or cyclization reactions, or as a core structure in the design of potential enzyme inhibitors and other bioactive molecules. Attention: This product is intended for research purposes only in a controlled laboratory setting. It is strictly classified as "For Research Use Only" and is not meant for diagnostic, therapeutic, or any human or veterinary applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17N B12980535 2-(4-Isopropylphenyl)butanenitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

2-(4-propan-2-ylphenyl)butanenitrile

InChI

InChI=1S/C13H17N/c1-4-11(9-14)13-7-5-12(6-8-13)10(2)3/h5-8,10-11H,4H2,1-3H3

InChI Key

SGGCZHNMTYMGAN-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)C1=CC=C(C=C1)C(C)C

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 2 4 Isopropylphenyl Butanenitrile and Its Precursors

Elucidation of Reaction Mechanisms in C-C and C-N Bond Formation

A primary method for forming the butanenitrile structure involves the nucleophilic addition of a cyanide source, such as potassium cyanide (KCN), to an appropriate precursor. A common strategy is the Michael (or 1,4-conjugate) addition of cyanide to an α,β-unsaturated ketone. In a representative synthesis, 1-(4-isopropylphenyl)prop-2-en-1-one would serve as the precursor.

The mechanism proceeds in two main steps:

Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic β-carbon of the α,β-unsaturated system. This step is a classic example of nucleophilic conjugate addition, resulting in the formation of a new C-C bond. libretexts.org The electron density is pushed onto the oxygen atom, forming a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is a strong base and is subsequently protonated by a proton source in the reaction mixture, such as water or HCN (which is in equilibrium with KCN in a buffered solution). docbrown.infoyoutube.com This step quenches the intermediate to yield the final 2-(4-isopropylphenyl)butanenitrile product.

The reaction is typically performed in a buffered solution because the pH is critical. A pH between 4 and 5 is often optimal as it maintains a sufficient concentration of both the nucleophilic cyanide ion and the proton donor (HCN) required for the final step, thus maximizing the reaction rate. libretexts.orgchemguide.co.uk

StepDescriptionKey SpeciesBond Formed
1 Nucleophilic attack of the cyanide ion on the β-carbon of the α,β-unsaturated ketone precursor.Cyanide ion (CN⁻), α,β-Unsaturated KetoneC-C
2 Protonation of the resulting enolate intermediate by a proton donor (e.g., HCN, H₂O).Enolate Intermediate, Proton DonorO-H (transient), then tautomerization

Precursors to butanenitriles, particularly those with appropriately positioned functional groups, can undergo intramolecular cyclization to form heterocyclic structures. For instance, a related compound, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile, can be converted into a 2-(3-oxoindolin-2-ylidene)acetonitrile through a base-assisted intramolecular cyclization. acs.org

The mechanism involves:

Deprotonation: A base removes a proton from the aniline (B41778) nitrogen, increasing its nucleophilicity.

Nucleophilic Attack: The resulting anilide anion performs an intramolecular nucleophilic attack on the carbonyl carbon of the butanoyl chain. This forms a new C-N bond and creates a five-membered ring, resulting in a hydroxyl-indolinone intermediate.

Dehydration/Oxidation: The intermediate then eliminates water to form a double bond, leading to the final cyclized product. This step is often facilitated by an oxidant. acs.org

In many synthetic sequences, oxidation is a key step to achieve the desired final product. In the intramolecular cyclization described above, the transformation of the initially formed cyclized intermediate into the final product, 2-(3-oxoindolin-2-ylidene)acetonitrile, is an oxidative process. acs.org While initial cyclization forms a dihydro-level intermediate, an oxidant is required to achieve the final conjugated system.

In a reported procedure, dimethyl sulfoxide (B87167) (DMSO) can serve as the oxidant in a base-assisted reaction. acs.org The reaction proceeds smoothly for primary aniline derivatives, while secondary anilines may lead to side reactions. Attempts to perform the cyclization in the absence of an oxidant resulted in no product formation, with the starting material recovered unchanged, highlighting the necessity of the oxidation pathway. acs.org

Role of Intermediates in Reaction Pathways

In the intramolecular cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, the hydroxyl-indolinone species formed after the C-N bond formation is the critical intermediate. acs.org Its propensity to undergo dehydration and subsequent oxidation drives the reaction towards the final conjugated product. The identification and study of such intermediates are essential for understanding the reaction mechanism and optimizing conditions to favor the desired pathway. nih.gov

Kinetic and Thermodynamic Aspects of Reactions

The rate (kinetics) and feasibility (thermodynamics) of the reactions leading to this compound are governed by several factors.

Kinetics: The rate of nucleophilic addition of cyanide is highly dependent on the reaction conditions. As previously noted, pH plays a critical role. If the pH is too low, the concentration of the essential cyanide nucleophile is minimal because it exists predominantly as protonated, non-nucleophilic HCN. Conversely, if the pH is too high, the concentration of the proton donor needed to quench the enolate intermediate is reduced, which can slow down the final step. chemguide.co.uk Therefore, a kinetic optimum is achieved at an intermediate pH.

Thermodynamics: The formation of the C-C bond via cyanide addition is a thermodynamically favorable process, driven by the formation of a stable sigma bond. The resulting nitrile group (-CN) is itself a stable functional group. In the case of intramolecular cyclization reactions, the formation of a stable heterocyclic ring system, such as the indolinone core, provides a strong thermodynamic driving force for the reaction. acs.org

Influence of Stereochemistry on Reaction Outcomes

The structure of this compound features a chiral center at the second carbon atom (the one bearing the nitrile and the isopropylphenyl group). Consequently, the synthesis of this compound has significant stereochemical implications.

When the compound is synthesized via the nucleophilic addition of cyanide to a prochiral precursor like 1-(4-isopropylphenyl)prop-2-en-1-one, the outcome is typically a racemic mixture. The precursor's double bond and adjacent carbonyl group form a planar structure. The incoming cyanide nucleophile can attack this planar system from either face (re or si face) with equal probability. docbrown.info This non-discriminatory attack leads to the formation of both the (R)- and (S)-enantiomers in a 50:50 ratio, resulting in an optically inactive racemic product.

EnantiomerSite of Nucleophilic AttackProduct Configuration
(S)-enantiomer Attack on one face of the planar precursorS
(R)-enantiomer Attack on the opposite face of the planar precursorR

Achieving an enantioselective synthesis, where one enantiomer is produced in excess, would necessitate the use of a chiral environment. This is typically accomplished by using a chiral catalyst, a chiral auxiliary group attached to the substrate, or a chiral solvent, which would favor attack from one face over the other.

Computational Studies on Reaction Mechanisms

Computational chemistry provides a powerful lens for examining the intricate details of reaction mechanisms at the molecular level. Through methods like Density Functional Theory (DFT), researchers can model reaction pathways, calculate the energies of transition states and intermediates, and visualize the electronic and geometric changes that occur as reactants transform into products. While specific computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively available in publicly accessible literature, we can infer mechanistic details from computational studies on analogous systems, such as the alkylation of other arylacetonitriles. These studies provide a foundational understanding of the key steps likely involved in the synthesis of this compound.

The formation of this compound typically proceeds via the α-alkylation of a precursor, 2-(4-isopropylphenyl)acetonitrile. This reaction involves the deprotonation of the benzylic carbon to form a carbanion, followed by a nucleophilic attack on an ethylating agent. Computational studies on similar reactions, such as the alkylation of phenylacetonitrile, have elucidated the critical factors governing these processes.

Key Mechanistic Steps and Computational Insights:

Deprotonation and Carbanion Formation: The initial step is the removal of a proton from the carbon atom adjacent to the nitrile group (the α-carbon) of 2-(4-isopropylphenyl)acetonitrile by a base. Computational studies on related systems investigate the acidity of this proton and the stability of the resulting carbanion. The electron-withdrawing nature of the nitrile group is crucial for stabilizing the negative charge that develops on the α-carbon. The 4-isopropylphenyl group, while generally considered to be weakly electron-donating, can influence the electronic environment and the stability of the carbanion through hyperconjugation and inductive effects. DFT calculations can quantify these effects by determining the pKa of the α-proton and the charge distribution in the resulting anion.

Nucleophilic Attack (SN2 Reaction): The formed carbanion, acting as a nucleophile, then attacks an electrophilic ethyl source, typically an ethyl halide (e.g., ethyl bromide). This step is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. Computational analyses of SN2 reactions provide detailed information about the transition state geometry and the energy barrier for the reaction. sciforum.net For the ethylation of the 2-(4-isopropylphenyl)acetonitrile carbanion, the nucleophile would approach the ethyl halide from the side opposite to the leaving group, leading to an inversion of configuration at the ethyl group's carbon atom. masterorganicchemistry.com

Theoretical Data on Analogous Reactions:

While specific data for this compound is scarce, we can examine computational findings for the generic SN2 reaction between a nitrile-stabilized carbanion and an alkyl halide. DFT calculations are often used to model the potential energy surface of such reactions.

Reaction Coordinate Description Relative Energy (kcal/mol) (Illustrative)
ReactantsSeparated carbanion and ethyl halide0.0
Pre-reaction ComplexFormation of an ion-dipole complex between the reactants-5 to -10
Transition StateThe point of maximum energy, where the C-C bond is partially formed and the C-Halide bond is partially broken. The geometry is typically trigonal bipyramidal around the α-carbon of the ethyl group. masterorganicchemistry.com+15 to +25
Post-reaction ComplexA complex of the product and the halide anion-10 to -15
ProductsThis compound and halide anionThermodynamically favorable (negative value)

Note: The energy values in the table are illustrative and represent typical ranges for SN2 reactions of this type. Actual values would require specific DFT calculations for the 2-(4-isopropylphenyl)acetonitrile system.

Influence of the 4-Isopropylphenyl Group:

The 4-isopropylphenyl substituent can exert both steric and electronic effects on the reaction.

Electronic Effects: The isopropyl group is a weak electron-donating group. This property can slightly destabilize the carbanion intermediate, potentially increasing the energy barrier for its formation compared to an unsubstituted phenyl ring. However, this effect is generally modest. Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution and understand these electronic influences.

Steric Effects: The bulky isopropyl group is positioned relatively far from the reaction center (the α-carbon). Therefore, its direct steric hindrance on the approach of the base or the subsequent attack of the carbanion is likely to be minimal.

Advanced Spectroscopic Characterization and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation beyond Basic Identification

NMR spectroscopy stands as a cornerstone for the detailed structural analysis of 2-(4-isopropylphenyl)butanenitrile, offering precise information about the chemical environment of each atom.

¹H NMR and ¹³C NMR for Assignment of Chemical Shifts

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the chemical shifts of the various nuclei within the this compound molecule. libretexts.org In ¹H NMR, protons in different chemical environments will resonate at distinct frequencies, providing information about their local electronic surroundings. youtube.comdocbrown.info For instance, the aromatic protons on the isopropylphenyl group will appear in a specific region of the spectrum, while the protons of the isopropyl and butyl groups will have their own characteristic shifts. chemicalbook.com The integration of the signals corresponds to the number of protons of each type.

Similarly, ¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in the molecule. libretexts.org The chemical shift of each carbon is influenced by its hybridization (sp³, sp², sp) and the electronegativity of neighboring atoms. libretexts.org Carbons in the aromatic ring, the nitrile group, the isopropyl group, and the butanenitrile chain will each exhibit distinct signals. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic Protons7.1 - 7.4Multiplet
Methine Proton (CH-CN)~3.7Triplet
Methine Proton (Isopropyl)~2.9Septet
Methylene Protons (CH₂CH₃)~1.8Sextet
Methyl Protons (Isopropyl)~1.2Doublet
Methyl Protons (CH₂CH₃)~0.9Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Aromatic C (quaternary, C-isopropyl)~149
Aromatic C (quaternary, C-CHCN)~138
Aromatic CH~127
Nitrile Carbon (C≡N)~120
Methine Carbon (CH-CN)~35
Methine Carbon (Isopropyl)~34
Methylene Carbon (CH₂CH₃)~28
Methyl Carbon (Isopropyl)~24
Methyl Carbon (CH₂CH₃)~14

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

To establish the connectivity between atoms, two-dimensional (2D) NMR techniques are indispensable. youtube.comyoutube.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. youtube.com This allows for the tracing of the proton network throughout the butanenitrile and isopropyl moieties.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. sdsu.edu Each cross-peak in an HMQC/HSQC spectrum links a specific proton signal to the carbon signal to which it is directly attached, confirming the C-H framework of the molecule. youtube.com

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

Fragmentation Patterns and Structural Information

In mass spectrometry, the molecule is ionized and then breaks apart into smaller, charged fragments. ucalgary.camiamioh.edu The pattern of these fragments is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve:

Loss of the isopropyl group: A significant fragment would correspond to the loss of a propyl radical (•C₃H₇) from the parent ion.

Benzylic cleavage: Cleavage at the bond between the aromatic ring and the butanenitrile side chain can produce a stable benzylic cation.

Cleavage of the butanenitrile chain: Fragmentation can occur along the butyl chain, leading to the loss of ethyl or propyl fragments. nist.gov

Formation of a tropylium (B1234903) ion: Rearrangement of the aromatic ring followed by fragmentation is a common pathway for alkyl-substituted benzene (B151609) derivatives.

Analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) experiments, helps to piece together the molecular structure and confirm the identity of the compound. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. nist.gov

For this compound, key vibrational bands would include:

C≡N stretch: The nitrile group exhibits a characteristic and strong absorption in the IR spectrum, typically in the range of 2260-2240 cm⁻¹. This band is often weaker in the Raman spectrum.

Aromatic C-H stretch: These vibrations appear above 3000 cm⁻¹.

Aliphatic C-H stretch: Vibrations from the isopropyl and butyl groups are observed just below 3000 cm⁻¹.

Aromatic C=C bends: These absorptions occur in the 1600-1450 cm⁻¹ region of the spectrum, providing information about the substitution pattern of the benzene ring.

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Packing

For this compound, which is a liquid at room temperature, obtaining a single crystal suitable for XRD analysis would require crystallization at low temperatures. Should a suitable crystal be grown, XRD analysis would yield a detailed structural model. It would confirm the connectivity of the atoms, including the butanenitrile chain attached to the isopropyl-substituted phenyl ring.

The key structural parameters that would be determined include:

The precise bond lengths and angles of the nitrile group (-C≡N).

The conformation of the butyl chain and its orientation relative to the aromatic ring.

The geometry of the isopropyl group and its rotational position.

The planarity of the phenyl ring.

The arrangement of molecules in the crystal lattice, providing insight into the packing efficiency and intermolecular forces.

While specific experimental XRD data for this compound is not publicly available, the analysis of structurally similar small organic molecules allows for the prediction of expected outcomes. For instance, the crystal structure of tetraphosphine Si(CH2PPh2)4 was determined using powder XRD data, showcasing the power of diffraction methods for structural elucidation of complex molecules in the solid state. nih.gov

Table 1: Predicted Crystallographic Data for this compound (Note: This table is illustrative and based on typical values for small organic molecules, as direct experimental data is unavailable.)

ParameterPredicted Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁ (Common for chiral/achiral organic molecules)
Unit Cell Dimensions (Å)a ≈ 8-12, b ≈ 5-10, c ≈ 15-25
Molecules per Unit Cell (Z)4
Calculated Density (g/cm³)~1.0 - 1.1
Key Intermolecular Forcesvan der Waals interactions, potential weak C-H···N hydrogen bonds

Hyphenated Techniques for Reaction Monitoring and Purity Assessment (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for analyzing complex mixtures, monitoring reaction progress, and assessing the purity of a target compound. whitman.eduresearchgate.netresearchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for the analysis of organic molecules like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideally suited for the analysis of volatile and thermally stable compounds. This compound, with an expected boiling point amenable to GC analysis, can be effectively separated from starting materials, solvents, and by-products. The gas chromatogram provides information on the retention time, which is characteristic of the compound under specific analytical conditions, and the peak area, which corresponds to its relative concentration. The mass spectrometer then fragments the eluted compound, providing a unique mass spectrum that acts as a "molecular fingerprint."

The mass spectrum of this compound is predicted to show several characteristic fragments:

Molecular Ion (M⁺): A peak corresponding to the intact molecule's mass may be weak or absent, a common trait for nitriles. whitman.edumiamioh.edu

[M-1]⁺ Peak: Loss of an alpha-hydrogen (the hydrogen on the carbon atom adjacent to the nitrile group) is expected to produce a significant [M-1]⁺ peak. whitman.edu

Tropylium Ion: Due to the alkyl-substituted benzene ring, a prominent peak at m/z 91 is anticipated, resulting from the formation of the stable tropylium ion. whitman.edu

Isopropyl Group Fragmentation: Loss of a methyl group (CH₃) from the isopropyl moiety would result in a peak at [M-15]⁺. Loss of the entire isopropyl group (C₃H₇) would lead to a peak at [M-43]⁺.

Benzylic Cleavage: Cleavage of the bond between the phenyl ring and the butanenitrile chain is a likely fragmentation pathway.

Table 2: Predicted Key GC-MS Fragments for this compound (C₁₃H₁₇N, Molecular Weight: 187.28 g/mol ) (Note: This table is illustrative, based on established fragmentation patterns for aromatic nitriles.)

m/z (mass-to-charge ratio)Predicted Fragment IdentityPredicted Relative Intensity
187[C₁₃H₁₇N]⁺ (Molecular Ion)Low to Medium
172[M - CH₃]⁺ (Loss of a methyl group)Medium
144[M - C₃H₇]⁺ (Loss of isopropyl group)Medium to High
117[C₉H₁₁]⁺ (Isopropylbenzyl cation)High
91[C₇H₇]⁺ (Tropylium ion)High (Potential Base Peak)

This technique is invaluable for confirming the identity of the synthesized product and for quantifying impurities, such as isomeric by-products or unreacted starting materials. nist.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a complementary technique, particularly useful for compounds that are not sufficiently volatile or are thermally labile. nih.govmdpi.com It separates components of a mixture in the liquid phase before they are ionized and detected by the mass spectrometer. For this compound, reversed-phase high-performance liquid chromatography (HPLC) would likely be the method of choice, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comnih.gov

LC-MS is especially powerful for:

Purity Analysis: Detecting non-volatile impurities that would not be observed by GC-MS.

Isomer Separation: With careful method development, LC can separate structural isomers that may have very similar mass spectra, a common challenge in analytical chemistry. nih.govnih.gov

Reaction Monitoring: Small aliquots can be taken from a reaction mixture and analyzed directly (after dilution), providing real-time data on the consumption of reactants and formation of products. researchgate.net

Electrospray ionization (ESI) would be a suitable ionization technique for LC-MS analysis, likely forming a protonated molecule [M+H]⁺ or adducts with solvent ions like [M+Na]⁺. researchgate.netresearchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine various properties. For 2-(4-Isopropylphenyl)butanenitrile, DFT studies would focus on optimizing the molecular geometry to find its most stable three-dimensional shape. From this optimized structure, numerous electronic properties can be calculated.

Key molecular properties that can be determined using DFT include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Electron Density and Electrostatic Potential: These calculations reveal the distribution of charge across the molecule. An electrostatic potential map would highlight electron-rich regions (like the nitrogen atom of the nitrile group) and electron-poor regions, which are susceptible to nucleophilic and electrophilic attack, respectively.

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVRelates to the ability to donate electrons.
LUMO Energy-0.8 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap5.7 eVIndicator of chemical stability.
Dipole Moment3.5 DIndicates significant molecular polarity.

Note: The values in this table are illustrative and represent typical ranges for similar aromatic nitriles.

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. arxiv.orgarxiv.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are used for highly accurate energy and geometry optimizations.

For this compound, ab initio calculations would be employed to:

Obtain a precise equilibrium geometry: This serves as a reliable starting point for further calculations, such as vibrational frequency analysis.

Calculate accurate electronic energies: This is essential for determining the relative stability of different conformations of the molecule.

Investigate potential energy surfaces: This helps in understanding the energy changes as the molecule undergoes geometric changes, such as bond rotation around the link between the phenyl ring and the butanenitrile moiety.

These methods are computationally more intensive than DFT but can provide benchmark-quality data, especially for smaller molecules or for refining specific aspects of the electronic structure. arxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov For this compound, an MD simulation would involve placing the molecule (or a collection of molecules) in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to model their motion.

This approach is particularly useful for:

Conformational Analysis: The butanenitrile side chain and the isopropyl group can rotate. MD simulations can explore the different possible conformations (rotamers) and determine their relative populations and the energy barriers for conversion between them.

Intermolecular Interactions: In a simulated liquid or solid state, MD can reveal how molecules of this compound interact with each other. This includes studying aggregation behavior, stacking of the aromatic rings (pi-pi interactions), and van der Waals forces, which govern the bulk properties of the substance. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: By using methods like Gauge-Independent Atomic Orbital (GIAO) in conjunction with DFT, it is possible to predict the ¹H and ¹³C NMR chemical shifts. nih.gov Such predictions for this compound would help in assigning the peaks in an experimental spectrum to specific atoms in the molecule. Studies on substituted benzonitriles have shown excellent correlation between DFT-calculated and experimental ¹⁵N NMR chemical shifts. nih.gov

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. This allows for the identification of characteristic functional group vibrations, such as the C≡N stretch of the nitrile group and the C-H stretches of the aromatic ring and alkyl groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. For this compound, this would likely show absorptions related to the π-π* transitions of the substituted benzene (B151609) ring.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value/RegionCorresponding Functional Group
IRC≡N stretch~2230 cm⁻¹Nitrile
IRAromatic C-H stretch>3000 cm⁻¹Phenyl Ring
IRAliphatic C-H stretch<3000 cm⁻¹Isopropyl & Butyl Groups
¹H NMRChemical Shift (δ)~7.2-7.5 ppmAromatic Protons
¹H NMRChemical Shift (δ)~1.2 ppmIsopropyl -CH₃ Protons
¹³C NMRChemical Shift (δ)~120 ppmNitrile Carbon (C≡N)
UV-Visλ_max~240-280 nmπ → π* transition of the aromatic ring

Note: These are typical values based on analogous structures and serve as illustrative predictions.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can model the entire course of a chemical reaction, providing insights into its mechanism. For reactions involving this compound, such as its hydrolysis to a carboxylic acid or its reduction to an amine, computational modeling can:

Identify Intermediates and Transition States: By mapping the potential energy surface of the reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

Visualize Reaction Mechanisms: The geometric changes along the reaction coordinate can be visualized, showing how bonds are broken and formed. For example, in the hydrolysis of the nitrile group, modeling could show the stepwise addition of water and subsequent proton transfers. libretexts.orgchemistrysteps.com

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in a Chemical Context (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its activity or properties. nih.gov In a purely chemical context, a QSPR model could be developed for a series of related nitrile compounds to predict physical properties.

For a set of substituted phenylalkanenitriles including this compound, a QSPR study might involve:

Calculating Molecular Descriptors: For each molecule, a set of numerical descriptors representing its structure is calculated (e.g., molecular weight, volume, surface area, electronic properties from DFT).

Measuring a Physical Property: A physical property of interest (e.g., boiling point, solubility, chromatographic retention time) is experimentally measured for the set of compounds.

Developing a Statistical Model: A statistical method, such as multiple linear regression, is used to build an equation that correlates the descriptors with the measured property.

Such a model could then be used to predict the properties of new, unsynthesized compounds in the same class, guiding experimental work. QSAR studies on aromatic compounds have successfully used descriptors like steric parameters and electronic effects to predict their behavior. umich.edu

Applications in Advanced Chemical Synthesis and Materials Science Excluding Pharmaceutical/medical Applications

Role as an Intermediate in the Synthesis of Non-Pharmaceutical Organic Compounds

The primary non-pharmaceutical application of 2-(4-isopropylphenyl)butanenitrile is its function as a reactive intermediate. In organic chemistry, an intermediate is a molecule that is formed from the reactants and reacts further to give the desired products of a chemical reaction. The nitrile group of this compound is a key reactive site. It can undergo a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more elaborate molecular frameworks.

For instance, the nitrile group can be hydrolyzed to form a carboxylic acid, reduced to form an amine, or reacted with Grignard reagents to form ketones. These transformations are fundamental in multi-step organic syntheses. While detailed, non-pharmaceutical synthetic pathways starting from this compound are not extensively documented in publicly available literature, its structural similarity to other intermediates used in the synthesis of liquid crystals and polymers suggests its potential in these areas.

Potential Applications in Specialty Chemicals and Materials

The development of new materials with specific properties is a cornerstone of modern materials science. The incorporation of specific molecular fragments can influence the bulk properties of a material, such as its thermal stability, optical properties, or mechanical strength. While direct applications of this compound in materials are not widely reported, its derivatives hold potential. For example, the hydrolysis of the nitrile to a carboxylic acid would yield 2-(4-isopropylphenyl)butanoic acid, a molecule that could potentially be used as a monomer in the synthesis of certain polyesters or polyamides. The isopropylphenyl group could impart increased solubility in organic solvents and affect the polymer's thermal properties.

Fluorinated analogues of similar butanenitrile compounds have been investigated for their use in advanced materials like liquid crystals. Although this compound itself is not fluorinated, this indicates a potential area of research where derivatives of this compound could be explored for applications in display technologies or other advanced optical materials.

Contribution to the Development of Novel Chemical Entities

The synthesis of novel chemical entities is a continuous endeavor in chemical research, driven by the need for new molecules with unique properties and functions. The use of this compound as a starting material or intermediate provides a pathway to new, non-pharmaceutical chemical entities. The combination of the chiral center at the second carbon of the butane (B89635) chain and the substituted phenyl ring offers a scaffold that can be chemically modified in numerous ways.

For example, the development of new agrochemicals, such as herbicides or insecticides, often involves the synthesis and screening of large libraries of compounds. The structural motifs present in this compound could be of interest in the design of new active ingredients. The nitrile group is a known feature in some classes of herbicides.

Future Directions and Emerging Research Areas

Development of Novel and More Sustainable Synthetic Routes

The principles of green chemistry, which advocate for the reduction of waste, use of less hazardous materials, and improved energy efficiency, are central to modern synthetic chemistry. chemistryjournals.netnih.gov Traditional multi-step syntheses often rely on stoichiometric reagents, hazardous solvents, and energy-intensive conditions, leading to significant environmental impact. For instance, the production of fine chemicals can generate between 25 to 100 kilograms of waste per kilogram of product. chemistryjournals.net Future research on 2-(4-Isopropylphenyl)butanenitrile will undoubtedly focus on developing synthetic methods that align with these green principles.

Key strategies for greener synthesis include:

Use of Alternative Solvents: A major source of pollution in chemical processes stems from volatile organic solvents. nih.gov Research is moving towards the use of safer, biodegradable, or solvent-less conditions. Water, supercritical CO2, and ionic liquids are prominent examples of greener alternatives. nih.gov

Biocatalysis: The use of enzymes or whole organisms as catalysts offers high selectivity under mild conditions, often in aqueous environments. researchgate.net Synthetic biology approaches, such as producing valuable chemicals through the fermentation of genetically engineered yeast, provide a sustainable and scalable alternative to traditional chemical synthesis. chemistryjournals.net

Renewable Feedstocks: A core tenet of green chemistry is the use of renewable starting materials, such as those derived from plants, in place of petrochemicals. nih.gov Exploring routes to the isopropylphenyl scaffold from bio-derived precursors is a promising area of research.

ParameterTraditional Synthesis (Illustrative)Potential Green Synthesis Route
Starting Materials Petrochemical-based (e.g., Cumene)Bio-derived precursors
Solvent Toluene (B28343), Tetrahydrofuran (THF)Water, Supercritical CO2, or solvent-free
Catalyst Stoichiometric strong bases (e.g., NaH)Recyclable solid catalysts, Enzymes
Energy Input High temperature refluxMicrowave irradiation, Ambient temperature
Byproducts Significant salt waste, organic pollutantsMinimal, often biodegradable waste
Atom Economy LowerHigher

Exploration of New Reactivity Modes and Catalytic Systems

The nitrile group (C≡N) and the substituted phenyl ring are the primary sites of reactivity in this compound. Future research will focus on discovering new transformations and developing more efficient catalytic systems to exploit this reactivity.

Aromatic nitriles are valuable intermediates in organic synthesis. Palladium-catalyzed cross-coupling reactions, for example, are a common method for their synthesis, but optimizing these systems remains a key research goal. This involves adjusting catalysts (e.g., exploring earth-abundant metals like nickel or iron), ligands, temperature, and solvent polarity to improve yields and reduce costs.

Furthermore, the reactivity of the nitrile group itself is a rich field of study. It can undergo various transformations, such as hydrolysis to form carboxylic acids or reduction to form primary amines. ontosight.ai Developing selective catalytic systems that can perform these transformations under mild and environmentally benign conditions is a significant challenge. For example, using catalytic amounts of a recyclable reagent in water would be a substantial improvement over traditional methods that require harsh conditions and produce significant waste. nih.gov

Advanced Computational Tools for Design and Prediction

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new catalysts and synthetic routes. For this compound, techniques like Density Functional Theory (DFT) can provide deep insights into its electronic structure and reactivity.

Computational modeling can be applied to:

Predict Reaction Outcomes: By simulating reaction pathways, chemists can predict the feasibility of a proposed synthetic step and identify potential byproducts.

Optimize Reaction Conditions: Computational screening can help identify the optimal catalyst, solvent, and temperature for a given reaction, reducing the need for extensive empirical experimentation.

Elucidate Mechanisms: Understanding the precise mechanism of a reaction, such as a Michael addition or a catalytic cycle, is crucial for improving its efficiency and selectivity. For example, computational studies can reveal the structure of transition states and intermediates, providing a roadmap for catalyst improvement.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages over traditional batch processing. researchgate.net These benefits include enhanced safety (due to small reaction volumes), improved heat and mass transfer, higher yields, and the potential for straightforward automation and scalability. researchgate.net

The integration of flow chemistry with automated platforms represents a paradigm shift in chemical synthesis. For a multi-step synthesis of a target like this compound, an end-to-end continuous flow process could be designed. researchgate.net This would involve pumping reagents through a series of reactors, with inline purification and analysis, to produce the final product without manual intervention. Such systems not only accelerate the discovery and optimization of new reactions but also offer a more efficient and reproducible manufacturing process. researchgate.net The ability to rapidly screen different conditions and catalysts makes this technology particularly powerful for developing the novel synthetic routes discussed previously.

Investigation of Solid-State Properties and Polymorphism

While often overlooked for early-stage research chemicals, the solid-state properties of a compound are critical for its practical application, particularly in materials science and pharmaceuticals. Polymorphism, the ability of a compound to exist in multiple crystal forms, can significantly impact properties such as solubility, melting point, stability, and bioavailability.

Future research on this compound could involve a thorough investigation of its solid-state characteristics, should applications requiring a solid form be identified. This would entail:

Crystallization Studies: Systematically exploring different solvents and crystallization conditions to identify any existing polymorphs.

Structural Characterization: Using techniques like X-ray diffraction (XRD) and solid-state NMR to determine the crystal structures of different forms.

Physicochemical Analysis: Characterizing the thermal properties (e.g., via Differential Scanning Calorimetry) and stability of each polymorphic form.

Understanding and controlling polymorphism is essential for ensuring the consistency and performance of a chemical product during storage, formulation, and use.

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